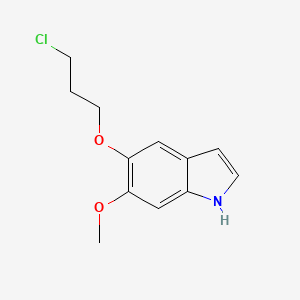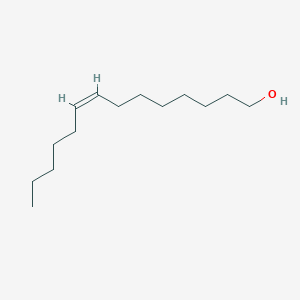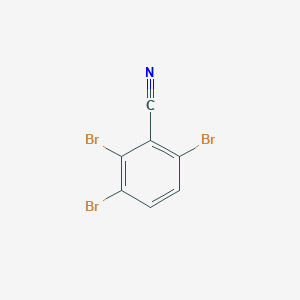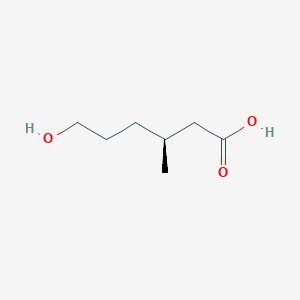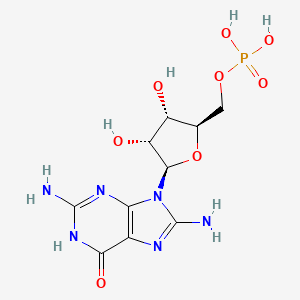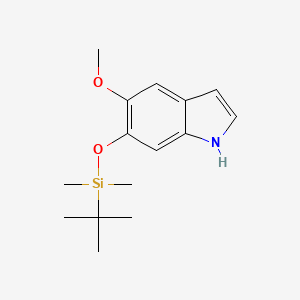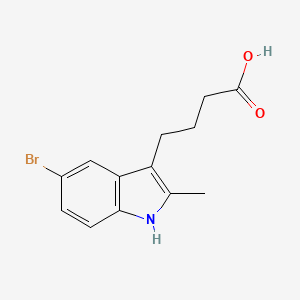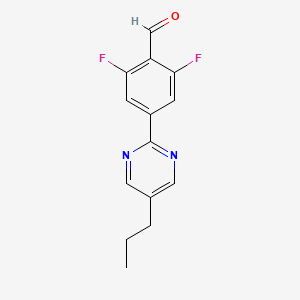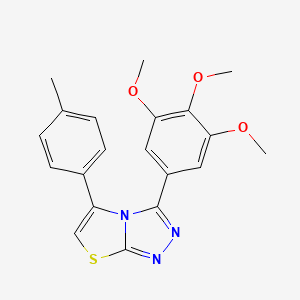
Thiazolo(2,3-c)-1,2,4-triazole, 5-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolo(2,3-c)-1,2,4-triazole, 5-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo(2,3-c)-1,2,4-triazole, 5-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the thiazole and triazole rings through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the 4-methylphenyl and 3,4,5-trimethoxyphenyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Thiazolo(2,3-c)-1,2,4-triazole, 5-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Thiazolo(2,3-c)-1,2,4-triazole, 5-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other thiazole and triazole derivatives with different substituents. Examples include:
- Thiazolo(2,3-c)-1,2,4-triazole derivatives with different phenyl groups.
- Compounds with similar heterocyclic structures but different functional groups.
Uniqueness
The uniqueness of Thiazolo(2,3-c)-1,2,4-triazole, 5-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)- lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
Properties
CAS No. |
140423-96-7 |
|---|---|
Molecular Formula |
C20H19N3O3S |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole |
InChI |
InChI=1S/C20H19N3O3S/c1-12-5-7-13(8-6-12)15-11-27-20-22-21-19(23(15)20)14-9-16(24-2)18(26-4)17(10-14)25-3/h5-11H,1-4H3 |
InChI Key |
DBXXBLCDKBQCCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


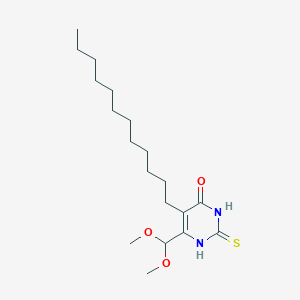
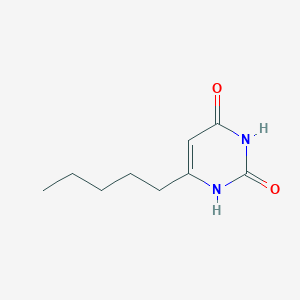
![6-[(Naphthalen-2-yl)oxy]-5H-[1,3]thiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B12928601.png)
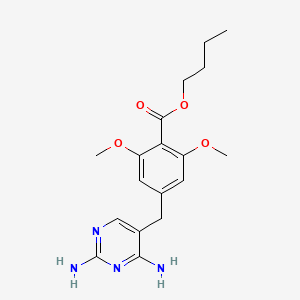
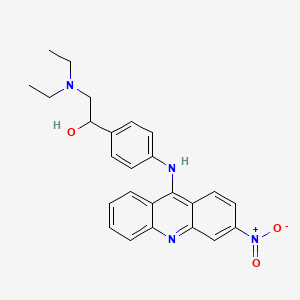
![N,N-Dimethyl-5-nitro-1H-benzo[d]imidazol-2-amine](/img/structure/B12928617.png)
